

Application Note: Pyridazinones in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Azido-4-chloro-3(2H)-
pyridazinone

CAS No.: 40175-80-2

Cat. No.: B026422

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Scaffold Versatility, Synthetic Protocols, and Therapeutic Mechanisms[1][2][3]

Executive Summary

The pyridazinone scaffold (specifically pyridazin-3(2H)-one) represents a "privileged structure" in modern drug discovery due to its ability to serve as a bioisostere for phenyl rings, carboxylates, and other heterocyclic systems. Its planar rigidity, hydrogen-bonding capability (lactam-lactim tautomerism), and susceptibility to diverse functionalization make it ideal for targeting G-protein coupled receptors (GPCRs) and enzymes.

This guide provides technical workflows for leveraging pyridazinones in two primary therapeutic areas: Cardiovascular Disease (PDE3 inhibition/Calcium Sensitization) and Inflammation (COX-2 inhibition). It includes validated synthetic protocols and mechanistic signaling pathways.[2]

Part 1: Cardiovascular Applications (Inodilators)

Pyridazinones are the structural backbone of "inodilators"—drugs that increase cardiac contractility (inotropy) while decreasing vascular resistance (vasodilation). The clinical standard, Levosimendan, and the PDE3 inhibitor Milrinone utilize this scaffold.

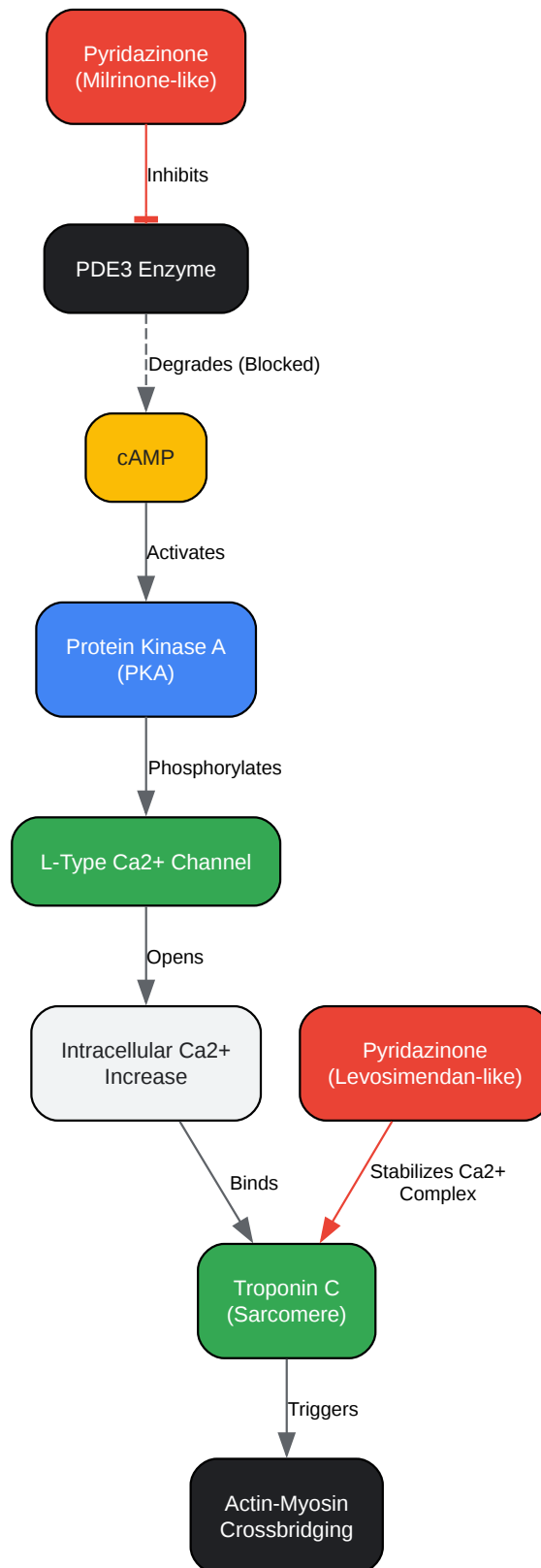
Mechanistic Pathways

Pyridazinone derivatives modulate cardiac function through two distinct but complementary mechanisms:

- PDE3 Inhibition: Preventing the degradation of cAMP, leading to increased Protein Kinase A (PKA) activity and subsequent calcium influx.^{[4][5]}
- Calcium Sensitization: Stabilizing the calcium-bound conformation of Troponin C without increasing intracellular calcium load (reducing arrhythmic risk).

Figure 1: Cardiomyocyte Signaling Pathway

The following diagram illustrates how pyridazinone-based agents (PDE3 inhibitors and Ca²⁺ sensitizers) enhance contractility.



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Caption: Dual mechanism of pyridazinones in cardiomyocytes. Red arrows indicate drug action sites.

Protocol: PDE3 Inhibition Screening Assay (TR-FRET)

Purpose: To determine the IC₅₀ of novel pyridazinone derivatives against PDE3A. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

- Recombinant human PDE3A enzyme.
- FAM-labeled cAMP (Substrate).
- Detection Buffer (containing Terbium-labeled anti-cAMP antibody).
- Standard Inhibitor: Milrinone (Positive Control).

Step-by-Step Workflow:

- Compound Prep: Dissolve pyridazinone analogs in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (Final DMSO concentration in assay <1%).
- Enzyme Reaction:
 - Add 5 μ L of diluted compound to a 384-well low-volume white plate.
 - Add 5 μ L of PDE3A enzyme (0.5 ng/well) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 8 mM MgCl₂).
 - Incubate for 10 minutes at Room Temperature (RT).
- Substrate Addition: Add 10 μ L of FAM-cAMP (200 nM final). Incubate for 60 minutes at RT.
- Detection: Add 20 μ L of Detection Buffer (Tb-anti-cAMP antibody + EDTA to stop reaction).
 - Note: The antibody binds free cAMP (product) or FAM-cAMP (substrate). The FRET signal decreases as cAMP is hydrolyzed.

- Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
- Analysis: Calculate TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 2: Anti-Inflammatory Applications (COX-2 Selectivity)[6][7]

Pyridazinones serve as a rigid template to design selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional NSAIDs (carboxylates), the pyridazinone ring does not require a salt bridge, allowing it to fit deeply into the hydrophobic pocket of COX-2, avoiding COX-1 inhibition and associated gastric toxicity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions at the N-2 and C-6 positions of the pyridazinone ring on COX selectivity.

| Compound ID | R1 (Position 2) | R2 (Position 6) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Interpretation |
|-----------------|-----------------|-----------------|-----------------|---------------------------------|--|
| Ref (Celecoxib) | - | - | 0.05 | >300 | Clinical Standard |
| PYR-01 | H | Phenyl | 12.5 | 1.2 | Poor selectivity; unsubstituted lactam. |
| PYR-05 | Methyl | 4-F-Phenyl | 0.45 | 85 | N-methylation improves lipophilic fit. |
| PYR-08 | Phenyl | 4-OMe-Phenyl | 0.12 | >200 | Bulky N-substitution exploits COX-2 side pocket. |
| PYR-12 | H | 4-SO2Me-Phenyl | 0.08 | >250 | Sulfone moiety mimics Coxib pharmacophore. |

Part 3: Synthetic Protocols

The construction of the pyridazinone ring is robust, typically relying on the condensation of -keto acids with hydrazine.

Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Reaction Type: Cyclocondensation. Scale: 10 mmol.

Reagents:

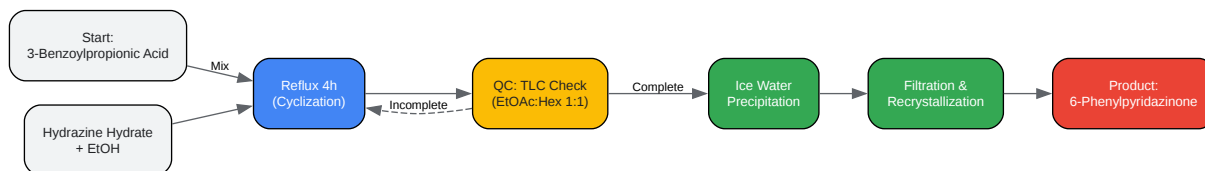
- 3-Benzoylpropionic acid (1.78 g, 10 mmol).
- Hydrazine hydrate (80%, 1.0 mL, ~15 mmol).
- Ethanol (Absolute, 20 mL).
- Glacial Acetic Acid (Catalytic, 2-3 drops).

Workflow:

- Setup: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 3-benzoylpropionic acid in Ethanol.
- Addition: Add Hydrazine hydrate dropwise over 5 minutes. The solution may warm slightly (exothermic).
- Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.
 - QC Check: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). Starting material (acid) will disappear; a new lower R_f spot (pyridazinone) will appear.
- Isolation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring.
- Crystallization: The product typically precipitates as a white/off-white solid. Filter the solid using a Buchner funnel.
- Purification: Recrystallize from Ethanol/Water or Isopropanol.
- Characterization:
 - Yield: Expect 80–90%.
 - ¹H NMR (DMSO-d₆): Look for broad singlet at ~10.9 ppm (NH), triplet at ~2.9 ppm (CH₂), triplet at ~2.4 ppm (CH₂), and aromatic multiplet at 7.4–7.8 ppm.

Figure 2: Synthetic Workflow Diagram

Flowchart for the synthesis and verification of the pyridazinone core.



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Caption: Step-by-step synthetic route for standard pyridazinone ring closure.

Part 4: Troubleshooting & Optimization

- Solubility: Pyridazinones are often poorly soluble in water due to pi-stacking.
 - Solution: Introduce solubilizing groups (morpholine, piperazine) at the N-2 position via Mannich reaction or alkylation.
- Regioisomerism: When reacting unsymmetrical diketones with substituted hydrazines, regioisomers may form.
 - Solution: Use ¹H NMR NOE (Nuclear Overhauser Effect) studies to distinguish between N-2 substituted isomers.
- Oxidation State: The protocol above yields the dihydropyridazinone. To obtain the fully aromatic pyridazinone:
 - Protocol: Treat the dihydropyridazinone with Br₂/Acetic Acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

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